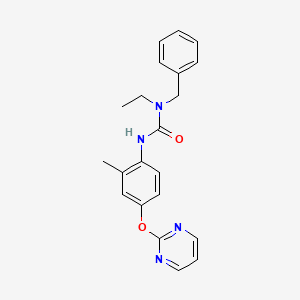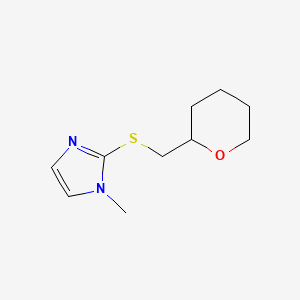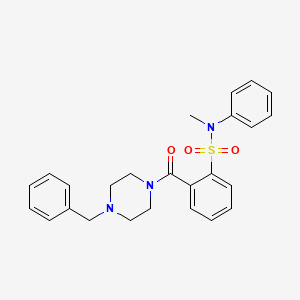![molecular formula C15H16N2O2S B7535345 N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)
N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide, also known as TAK-063, is a small molecule drug compound that has been developed as a potential treatment for various psychiatric disorders. TAK-063 has been shown to have a unique mechanism of action that targets the glycine transporter 1 (GlyT1), which is involved in regulating the levels of glycine in the brain.
Mechanism of Action
The unique mechanism of action of N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide involves inhibition of the glycine transporter 1 (GlyT1), which is responsible for regulating the levels of glycine in the brain. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. By inhibiting GlyT1, N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide increases the levels of glycine in the brain, which in turn enhances the activity of the NMDA receptor and improves cognitive function.
Biochemical and Physiological Effects:
N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of glycine in the brain, enhance the activity of the NMDA receptor, and improve cognitive function. N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide is its unique mechanism of action, which targets the GlyT1 transporter. This makes it a potentially useful drug for treating various psychiatric disorders. However, one of the limitations of N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide is that it has not yet been approved for clinical use, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide. One direction is to further investigate its potential use in treating various psychiatric disorders such as schizophrenia, depression, and anxiety. Another direction is to explore its mechanism of action and how it affects various physiological and pathological processes in the brain. Additionally, more research is needed to determine the safety and efficacy of N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide in humans, and to develop new and improved formulations of the drug.
Synthesis Methods
The synthesis of N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide involves a multistep process that includes the reaction of 2-methylpropanoic acid with thionyl chloride to form 2-methylpropanoyl chloride. This is followed by the reaction of 2-methylpropanoyl chloride with 4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine to form N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide. The final product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide has been extensively studied in preclinical and clinical trials for its potential use in treating various psychiatric disorders such as schizophrenia, depression, and anxiety. In preclinical studies, N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide has been shown to improve cognitive function and reduce negative symptoms associated with schizophrenia. In clinical trials, N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide has been shown to be safe and well-tolerated, with some evidence of efficacy in treating schizophrenia.
properties
IUPAC Name |
N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9(2)14(18)17-15-16-13(8-20-15)10-3-4-11-6-19-7-12(11)5-10/h3-5,8-9H,6-7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLYHXICZRVDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC3=C(COC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![1-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B7535265.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)


![[2-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] oxolane-2-carboxylate](/img/structure/B7535296.png)
![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7535349.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)